Cyclomaltohexaose, also known as gamma-cyclodextrin, is produced from starch via enzymatic processes involving cyclodextrin glucanotransferases. These enzymes catalyze the conversion of starch into cyclodextrins by breaking down the amylose and amylopectin components of starch. The resulting cyclodextrins can then undergo further modification, such as maltosylation, to produce derivatives like 6-O-(Maltosyl)cyclomaltohexaose .
The synthesis of 6-O-(Maltosyl)cyclomaltohexaose generally involves the following methods:
The molecular structure of 6-O-(Maltosyl)cyclomaltohexaose can be described as follows:
6-O-(Maltosyl)cyclomaltohexaose participates in various chemical reactions:
The mechanism of action for 6-O-(Maltosyl)cyclomaltohexaose primarily revolves around its ability to form inclusion complexes with various guest molecules due to its unique structural characteristics.
The physical and chemical properties of 6-O-(Maltosyl)cyclomaltohexaose include:
6-O-(Maltosyl)cyclomaltohexaose has diverse applications across several fields:
6-O-(Maltosyl)cyclomaltohexaose, systematically named 6-O-α-maltosyl-α-cyclodextrin, belongs to the family of branched cyclodextrins. Its structure comprises a cyclic oligosaccharide scaffold of six α-1,4-linked D-glucopyranose units (cyclomaltohexaose or α-cyclodextrin), with a maltosyl moiety (maltose: two α-1,4-linked D-glucopyranose units) attached via an α-glycosidic bond to the primary hydroxyl group at the C-6 position of one glucose subunit [1] [9]. This substitution disrupts the symmetry of the parent α-cyclodextrin ring, creating a hybrid architecture: a hydrophobic central cavity capable of guest inclusion and a hydrophilic exterior enhanced by the solubilizing maltose branch [2] [5].
The nomenclature follows IUPAC carbohydrate conventions:
Table 1: Key Structural Characteristics of 6-O-(Maltosyl)cyclomaltohexaose
Feature | Description |
---|---|
Core Structure | Cyclomaltohexaose (α-cyclodextrin; 6 glucose units, α-1,4 linkages) |
Substituent | Maltosyl group (α-D-glucopyranosyl-(1→4)-D-glucose) |
Attachment Site | O-6 position of a single glucose unit in the α-CD ring |
Glycosidic Bond | α-configuration between maltose and cyclodextrin |
Molecular Weight | ~1297 g/mol (α-CD core: 972 g/mol + maltose: 342 g/mol - H₂O) |
Cavity Diameter | ~0.47-0.53 nm (unaltered from α-CD core) [5] |
The discovery of branched cyclodextrins emerged from efforts to overcome the solubility limitations of native cyclodextrins. Native α-, β-, and γ-cyclodextrins were first isolated in 1891 from Bacillus amylobacter starch digests, but their therapeutic utility was restricted by poor aqueous solubility (especially β-cyclodextrin) [5] [7]. Enzymatic synthesis using cyclodextrin glycosyltransferase (CGTase) enabled the production of branched derivatives. Early work in the 1970s-1980s identified CGTases from Bacillus species that catalyzed both cyclization and branching reactions, transferring glycosyl units from starch to the C-6 hydroxyl of cyclodextrins [7].
6-O-(Maltosyl)cyclomaltohexaose was first isolated and characterized in the late 1980s to early 1990s as part of systematic studies on modified cyclodextrins. Seminal work in 1992 employed nuclear magnetic resonance (NMR) spectroscopy to definitively characterize its structure and inclusion complexes, such as with p-nitrophenol [1]. The enzymatic synthesis route remains primary:
This synthesis addressed the need for derivatives with enhanced solubilizing power without compromising the host-guest complexation capabilities intrinsic to cyclodextrins [5] [8].
Table 2: Comparative Properties of Native α-Cyclodextrin and Its Maltosyl Derivative
Property | α-Cyclodextrin | 6-O-(Maltosyl)cyclomaltohexaose |
---|---|---|
Aqueous Solubility | ~14.5 g/100 mL (25°C) | >50 g/100 mL (25°C) [2] [7] |
Cavity Hydrophobicity | High | Moderately High |
Molecular Weight | 972 g/mol | ~1297 g/mol |
Steric Hindrance | Low | Increased at substitution site |
Branched cyclodextrins like 6-O-(maltosyl)cyclomaltohexaose are pivotal in pharmaceutical science due to their multifunctional capabilities:
Solubility and Bioavailability Enhancement: The hydrophilic maltosyl chain dramatically increases aqueous solubility compared to native α-cyclodextrin (>50 g/100 mL vs. ~14.5 g/100 mL). This enables the formation of stable inclusion complexes with hydrophobic drugs, increasing their apparent solubility and dissolution rate. Enhanced solubility often translates to improved oral bioavailability or suitability for parenteral formulations [2] [6] [10]. For instance, complexation with steroidal compounds or non-polar anti-inflammatories can increase drug solubility by orders of magnitude [6].
Protein Stabilization: These derivatives inhibit aggregation of therapeutic proteins. The maltosyl chain provides additional hydrophilic interactions that shield protein surfaces during storage or transport. Studies demonstrate efficacy in suppressing aggregation of growth hormone, immunoglobulins (IgG), and fibroblast growth factors by occupying hydrophobic patches on protein surfaces [6] [19] [20]. For example, γ-cyclodextrin derivatives stabilize glucagon in solution [6] [22].
Selective Molecular Recognition: The appended maltosyl group can impart stereoselectivity in guest inclusion. Research shows preferential binding to cis-isomers of compounds like glycyrrhetinic acid or trans-isomers of citral, enabling separation of stereoisomers or stabilization of specific conformations [2]. This specificity arises from complementary hydrogen bonding between guest molecules and hydroxyl groups on the maltose unit, alongside hydrophobic interactions within the cavity [1] [2].
Reduced Cytotoxicity: Unlike some native cyclodextrins (e.g., β-cyclodextrin), maltosyl derivatives exhibit minimal hemolytic activity and cellular toxicity. In vitro studies on tri-maltosyl-β-cyclodextrin show negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM, attributed to their high biocompatibility and reduced membrane disruption potential [2] [6].
Membrane Interaction Modulation: Hydrophilic cyclodextrins enhance drug permeation through biological barriers (e.g., intestinal mucosa, cornea) by reducing the diffusional resistance of the unstirred water layer adjacent to membranes. This is particularly beneficial for lipophilic drugs whose uptake is dissolution-rate-limited rather than membrane-permeability-limited [10].
The unique architecture of 6-O-(maltosyl)cyclomaltohexaose—combining macrocyclic inclusion capability with oligosaccharide solubility—positions it as a versatile excipient for advanced drug delivery and stabilization technologies [2] [5] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7